1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine
Description
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-9-(4-ethylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-2-26-7-9-27(10-8-26)23-18-13-20-21(31-12-11-30-20)14-19(18)25-15-22(23)32(28,29)17-5-3-16(24)4-6-17/h3-6,13-15H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUUOBRKQQDMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Dioxinoquinoline Core : The quinoline structure is known for its diverse biological activities, including antitumor and antimicrobial effects.
- Chlorobenzenesulfonyl Group : This moiety is often associated with enhanced solubility and bioactivity.
- Piperazine Ring : Known for its role in various pharmacological agents, this structure contributes to the compound's interaction with biological targets.
The molecular formula is CHClNOS, with a molecular weight of approximately 391.89 g/mol.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study indicated that derivatives of piperazine showed significant inhibitory effects on cancer cell growth in liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells .
Antibacterial and Antifungal Activity
In addition to anticancer properties, the compound has shown potential antibacterial and antifungal activities. Research indicates that derivatives containing the chlorobenzenesulfonyl group possess significant antibacterial properties against various strains of bacteria and fungi .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to cell death.
Study 1: Anticancer Efficacy in Vivo
A recent animal study evaluated the anticancer efficacy of a related compound in a xenograft model. The results showed a marked reduction in tumor size compared to controls, suggesting effective bioavailability and therapeutic potential .
Study 2: Antimicrobial Spectrum Analysis
Another study assessed the antimicrobial spectrum of similar compounds against clinical isolates. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for development as an antibiotic agent .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties. The sulfonyl moiety is known to enhance the cytotoxic effects against various cancer cell lines. Research indicates that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
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Antimicrobial Properties
- Compounds with quinoline structures have demonstrated broad-spectrum antimicrobial activity. Preliminary tests suggest that 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine may inhibit the growth of both Gram-positive and Gram-negative bacteria. This property could be attributed to the ability of the compound to disrupt bacterial cell membranes or interfere with essential metabolic processes.
-
Neurological Applications
- The potential for this compound to act as an acetylcholinesterase inhibitor presents opportunities for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been evaluated for their ability to enhance cholinergic transmission by preventing the breakdown of acetylcholine.
Case Study 1: Anticancer Activity
A study conducted on a series of quinoline derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound displayed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study 3: Neuroprotective Effects
Molecular docking studies indicated that the compound could effectively bind to acetylcholinesterase, suggesting its potential role as an inhibitor. In vivo studies are needed to confirm its efficacy in enhancing cognitive function in animal models of Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Structural and Electronic Differences
- Piperazine Substitution : The 4-ethyl group offers moderate lipophilicity, contrasting with polar carboxylates () or bulky aryl groups (), which may affect blood-brain barrier penetration or metabolic stability .
- Core Modifications: Quinazoline derivatives () exhibit distinct electronic profiles due to the nitrogen-rich core, whereas thiazino analogs () introduce sulfur, altering solubility and reactivity .
Research Findings and Pharmacological Implications
- Lipophilicity : The target compound’s logP is estimated to be ~3.5 (higher than carboxylate analogs but lower than benzyl-substituted derivatives), balancing membrane permeability and solubility .
- Metabolic Stability : Ethylpiperazine derivatives exhibit longer half-lives in vitro compared to benzyl or aryl analogs, as observed in hepatocyte assays .
- Selectivity: The 4-chlorobenzenesulfonyl group may reduce off-target effects compared to non-halogenated sulfonamides, as seen in kinase inhibition screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
